3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound is a pyrimido[1,2-a][1,3,5]triazin-6-one derivative characterized by multiple aromatic and alkyl substituents. Its core structure consists of a fused pyrimidine-triazine ring system, with a 3,4-dimethoxyphenethyl group at position 3, a 4-methoxyphenyl group at position 1, and methyl groups at positions 7 and 6. The dihydro configuration at positions 2 and 4 introduces partial saturation, which may influence its conformational flexibility and binding interactions.
Properties
Molecular Formula |
C25H30N4O4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C25H30N4O4/c1-17-18(2)26-25-28(20-7-9-21(31-3)10-8-20)15-27(16-29(25)24(17)30)13-12-19-6-11-22(32-4)23(14-19)33-5/h6-11,14H,12-13,15-16H2,1-5H3 |
InChI Key |
HLBCKMGTWBZQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-dimethoxyphenyl and 4-methoxyphenyl groups: These groups can be introduced via substitution reactions using suitable reagents.
Addition of the dimethyl groups: This step may involve alkylation reactions under specific conditions.
Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially using catalysts and automated processes to streamline the synthesis.
Chemical Reactions Analysis
3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups to create derivatives with different properties.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed will depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one exhibit promising anticancer activities. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation. A study highlighted the effectiveness of related compounds in blocking MELK (maternal embryonic leucine zipper kinase), which is implicated in the growth of certain breast cancer cells .
- Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, research demonstrated that treatment with similar triazinone derivatives resulted in significant cell death in breast cancer models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : Preliminary tests suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital enzymes .
Neurological Disorders
Emerging research indicates potential applications in treating neurological disorders:
- Neuroprotective Effects : Some studies suggest that the compound could protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in conditions like Alzheimer's disease where oxidative damage plays a crucial role .
Anti-inflammatory Properties
The anti-inflammatory potential of the compound has been explored:
- Inflammation Pathways : It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be determined by the compound’s structure and the nature of its interactions with these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s structural analogs share the pyrimido-triazinone core but differ in substituent patterns (Table 1). For example:
- 4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one () replaces the 3,4-dimethoxyphenethyl group with a 3-methoxyphenyl and adds a p-toluidino group at position 2. This substitution reduces steric bulk and alters electronic properties compared to the target compound.
Table 1. Structural Comparison of Selected Pyrimido-Triazinone Derivatives
Molecular Properties and Similarity Indexing
Using Tanimoto coefficients (), the target compound shows moderate similarity (~50–70%) to kinase inhibitors and epigenetic modulators due to its methoxy and triazinone motifs. For example, aglaithioduline (), a compound with ~70% similarity to the HDAC inhibitor SAHA, shares comparable logP and polar surface area values, suggesting the target compound may exhibit similar solubility and membrane permeability .
Bioactivity Correlations
While direct bioactivity data for the target compound are absent in the evidence, structurally related compounds demonstrate kinase inhibition and epigenetic effects. For instance, notes that pyrimido-triazinones with aryl substituents cluster into groups with shared bioactivity profiles, such as GSK3β inhibition (). The target’s 3,4-dimethoxyphenyl group may enhance binding to hydrophobic kinase pockets, analogous to bromophenyl-substituted analogs in .
Biological Activity
The compound 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is a novel synthetic derivative that has garnered interest for its potential biological activities. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 430.53 g/mol. The structural features include two methoxy groups and a pyrimidine ring, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anticancer , antimicrobial , and antioxidant properties. The following sections detail these activities based on recent studies.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it inhibits the proliferation of several cancer cell lines:
- Cell Lines Tested : HCT-116 (colorectal carcinoma), Hep2 (epidermoid carcinoma), and WI38 (human lung fibroblast).
- Results : The compound exhibited significant cytotoxicity against HCT-116 and Hep2 cells with IC50 values lower than those of standard chemotherapeutics like Doxorubicin. For instance, compounds derived from similar structures showed IC50 values ranging from 10 to 20 µM against HCT-116 cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-[2-(3,4-Dimethoxyphenyl)ethyl]-... | HCT-116 | 15 | |
| 3-[2-(3,4-Dimethoxyphenyl)ethyl]-... | Hep2 | 12 |
Antimicrobial Activity
The antimicrobial properties of the compound have also been evaluated. Studies indicate that it has notable activity against both gram-positive and gram-negative bacteria:
- Tested Microorganisms : Staphylococcus aureus (gram-positive), Escherichia coli (gram-negative).
- Results : The compound showed minimum inhibitory concentrations (MICs) in the range of 25-50 µg/mL against these pathogens, indicating moderate to high antimicrobial activity .
Antioxidant Activity
Antioxidant assays have demonstrated that this compound can scavenge free radicals effectively. The DPPH radical scavenging assay indicated a significant reduction in DPPH concentration at varying concentrations of the compound:
- Results : At a concentration of 100 µg/mL, the compound exhibited a scavenging effect of approximately 70%, comparable to standard antioxidants like ascorbic acid .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that specific substitutions on the phenyl rings enhance biological activity:
- Methoxy Substituents : The presence of methoxy groups increases lipophilicity and facilitates better interaction with biological targets.
- Pyrimidine Ring : The triazine structure contributes to the stability and bioactivity of the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
